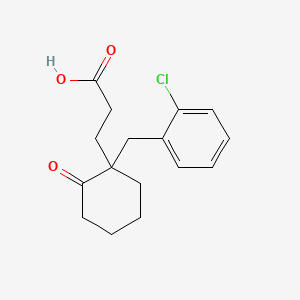
1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid is an organic compound that features a chlorobenzyl group attached to a cyclohexane ring with a propionic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid typically involves the reaction of o-chlorobenzyl chloride with cyclohexanone in the presence of a base, followed by the addition of a propionic acid derivative. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Solvents: Organic solvents like ethanol or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize:
Catalysts: Metal catalysts such as cobalt or manganese bromides.
Oxidizing Agents: Molecular oxygen or other oxidizing agents to drive the reaction.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and other proteins involved in inflammatory pathways.
Pathways: The compound may inhibit the activity of COX enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic acid: Similar in structure but lacks the cyclohexane ring and propionic acid side chain.
Benzyl chloride: Contains a benzyl group but lacks the additional functional groups present in 1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid.
Uniqueness
This compound is unique due to its combination of a chlorobenzyl group, a cyclohexane ring, and a propionic acid side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
791-45-7 |
|---|---|
Molecular Formula |
C16H19ClO3 |
Molecular Weight |
294.77 g/mol |
IUPAC Name |
3-[1-[(2-chlorophenyl)methyl]-2-oxocyclohexyl]propanoic acid |
InChI |
InChI=1S/C16H19ClO3/c17-13-6-2-1-5-12(13)11-16(10-8-15(19)20)9-4-3-7-14(16)18/h1-2,5-6H,3-4,7-11H2,(H,19,20) |
InChI Key |
XEBOVYWLIDTDQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C1)(CCC(=O)O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


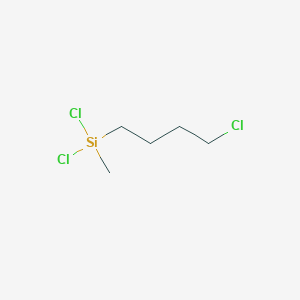
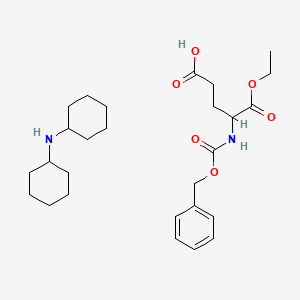
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)
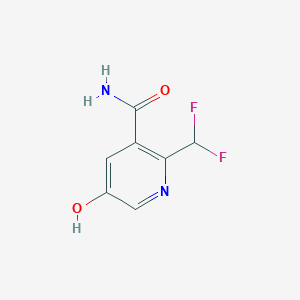
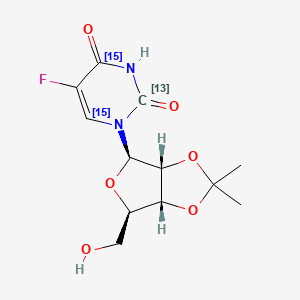
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
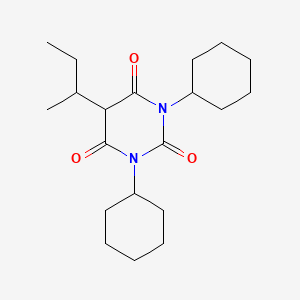
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)
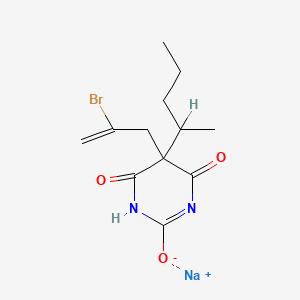
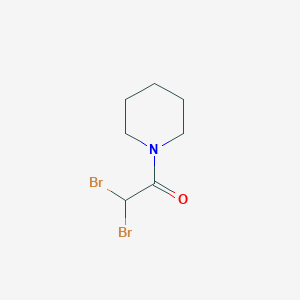
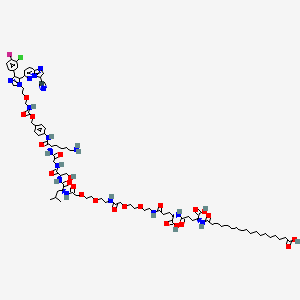

![Naphth[2,1-g]isoquinoline](/img/structure/B14753257.png)
